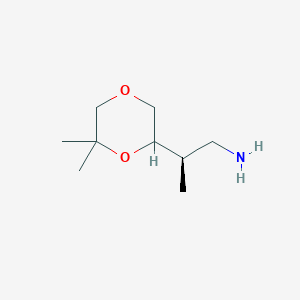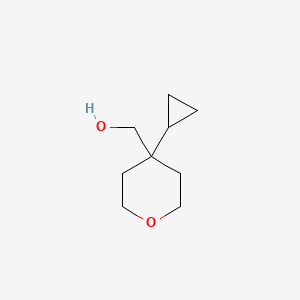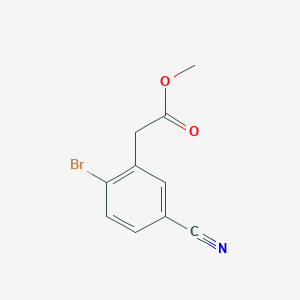
(2R)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propan-1-amine, also known as DMDO-AP, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of amines and has a molecular formula of C9H19NO2.
Mécanisme D'action
The exact mechanism of action of (2R)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propan-1-amine is not fully understood. However, it is believed to function as a chiral auxiliary by facilitating the formation of chiral molecules with a specific three-dimensional structure. It has also been suggested that (2R)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propan-1-amine may act as an inhibitor of certain enzymes, leading to its anti-inflammatory and anti-tumor effects.
Biochemical and Physiological Effects:
(2R)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propan-1-amine has been shown to have anti-inflammatory and anti-tumor effects in vitro and in vivo. It has also been found to have a low toxicity profile, making it a promising candidate for further research.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using (2R)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propan-1-amine in lab experiments is its ability to act as a chiral auxiliary, which can be useful in the synthesis of chiral molecules. However, the synthesis of (2R)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propan-1-amine is challenging, and more efficient methods for its production are needed. Additionally, further research is needed to fully understand the mechanism of action of (2R)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propan-1-amine and its potential applications in medicine.
Orientations Futures
There are several future directions for research on (2R)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propan-1-amine. One area of focus could be the development of more efficient methods for its synthesis. Additionally, further research is needed to fully understand the mechanism of action of (2R)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propan-1-amine and its potential applications in medicine. Another direction for research could be the investigation of (2R)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propan-1-amine as a potential therapeutic agent for the treatment of inflammatory and tumor-related diseases.
Conclusion:
(2R)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propan-1-amine is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicinal chemistry. Its ability to act as a chiral auxiliary and its anti-inflammatory and anti-tumor properties make it a promising candidate for further research. However, more efficient methods for its synthesis are needed, and further research is needed to fully understand its mechanism of action and potential applications in medicine.
Méthodes De Synthèse
(2R)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propan-1-amine can be synthesized using a multistep process that involves the reaction of 2,2-dimethyl-1,3-dioxolane with a primary amine. The resulting product is then subjected to a series of reactions that lead to the formation of (2R)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propan-1-amine. The synthesis of this compound is challenging, and researchers have been working on developing more efficient methods for its production.
Applications De Recherche Scientifique
(2R)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propan-1-amine has been found to have potential applications in the field of medicinal chemistry. It has been studied for its ability to act as a chiral auxiliary in asymmetric synthesis, which is the process of creating molecules with a specific three-dimensional structure. (2R)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propan-1-amine has also been investigated for its anti-inflammatory and anti-tumor properties.
Propriétés
IUPAC Name |
(2R)-2-(6,6-dimethyl-1,4-dioxan-2-yl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2/c1-7(4-10)8-5-11-6-9(2,3)12-8/h7-8H,4-6,10H2,1-3H3/t7-,8?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQVWUZBHQUBFMA-GVHYBUMESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1COCC(O1)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN)C1COCC(O1)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-([2,4'-bipyridin]-3-ylmethyl)cyclohex-3-enecarboxamide](/img/structure/B2549354.png)
![N-(3-chlorophenyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2549356.png)
![2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2549357.png)
![N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2549358.png)
![(2E)-2-[2-(4-methylphenyl)hydrazin-1-ylidene]-3-oxo-3-(pyridin-4-yl)propanal](/img/structure/B2549360.png)


![8-(2-((2-methoxy-5-methylphenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2549364.png)
![N-(4-methoxybenzyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2549366.png)
![3-[4-(Dimethylamino)phenyl]-2-propene-1-ol](/img/structure/B2549367.png)


![2-{2-amino-4H,5H,6H-cyclopenta[b]thiophene-3-carbonyl}-5-methoxybenzonitrile](/img/structure/B2549374.png)